Tetraphenylphosphonium chloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

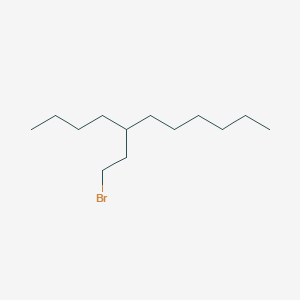

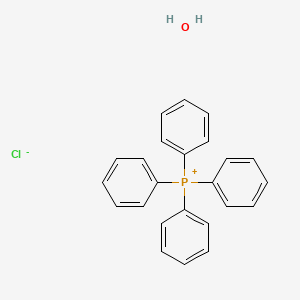

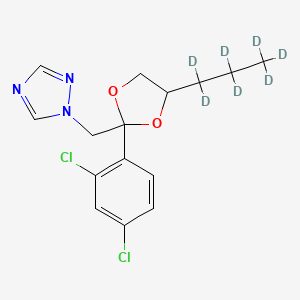

Tetraphenylphosphonium chloride hydrate is a chemical compound with the formula ([C_{24}H_{20}P]Cl \cdot xH_2O). It consists of tetraphenylphosphonium cations ([C_{24}H_{20}P]^+) and chloride anions (Cl^-), along with water molecules. This compound is known for its use in generating lipophilic salts from inorganic and organometallic anions, making it valuable in various chemical processes .

Métodos De Preparación

Tetraphenylphosphonium chloride hydrate can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ PhCl + PPh_3 \rightarrow [Ph_4P]Cl ] where (Ph) stands for phenyl groups. The compound can also be prepared as the corresponding bromide salt by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine .

Análisis De Reacciones Químicas

Tetraphenylphosphonium chloride hydrate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with organometallic anionic complexes to form corresponding salts.

Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity in such processes.

Phase-Transfer Catalysis: It is used as a phase-transfer catalyst, allowing inorganic anions to dissolve in organic solvents.

Aplicaciones Científicas De Investigación

Tetraphenylphosphonium chloride hydrate has several scientific research applications:

Biology and Medicine: It has been studied for its potential in inhibiting the growth of certain carcinoma cells.

Mecanismo De Acción

The mechanism by which tetraphenylphosphoniumchloridehydrate exerts its effects involves its ability to generate lipophilic salts. This property allows it to act as a phase-transfer catalyst, facilitating the dissolution of inorganic anions in organic solvents. This mechanism is crucial for its applications in various chemical processes .

Comparación Con Compuestos Similares

Tetraphenylphosphonium chloride hydrate can be compared with similar compounds such as:

Tetraphenylphosphoniumbromide: Similar in structure but with a bromide anion instead of chloride.

Tetraphenylarsoniumchloride: Contains an arsenic atom instead of phosphorus, used in gravimetric analysis of perchlorate and related oxyanions.

This compound is unique due to its specific use in generating lipophilic salts and its role as a phase-transfer catalyst, which distinguishes it from other similar compounds.

Propiedades

IUPAC Name |

tetraphenylphosphanium;chloride;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRGTIKFFGIJRG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)

![(Z)-6-[(7S,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8136518.png)

![(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B8136531.png)

![(1S,3R)-3-[[[4-(6-methyl-2-benzothiazolyl)phenyl]amino]carbonyl]-cyclopentanecarboxylic acid](/img/structure/B8136532.png)

![4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8136592.png)